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NS2B/NS3-IN-7

Zika virus NS2B-NS3 protease Ki determination

NS2B/NS3-IN-7, also known as compound 26, is a synthetic macrocyclic inhibitor of the Zika virus (ZIKV) NS2B-NS3 serine protease. It was developed through structure-based optimization of a previously described lead scaffold and is characterized by a d-homocyclohexylalanine residue in its linker segment.

Molecular Formula C38H64N10O5
Molecular Weight 741.0 g/mol
Cat. No. B14905497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS2B/NS3-IN-7
Molecular FormulaC38H64N10O5
Molecular Weight741.0 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCC2C(=O)NCC3=CC=CC(=C3)CC(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)N2)N=C(N)N)CCCCN)CCCCN
InChIInChI=1S/C38H64N10O5/c39-20-7-4-15-29-34(50)43-22-9-6-17-31(48-38(41)42)37(53)47-32(19-18-26-11-2-1-3-12-26)35(51)44-25-28-14-10-13-27(23-28)24-33(49)45-30(36(52)46-29)16-5-8-21-40/h10,13-14,23,26,29-32H,1-9,11-12,15-22,24-25,39-40H2,(H,43,50)(H,44,51)(H,45,49)(H,46,52)(H,47,53)(H4,41,42,48)/t29-,30-,31+,32+/m0/s1
InChIKeyFIPGAIBOAMKYLP-GASGPIRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NS2B/NS3-IN-7 (Compound 26) – Potent Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitor, Ki 2.33 nM


NS2B/NS3-IN-7, also known as compound 26, is a synthetic macrocyclic inhibitor of the Zika virus (ZIKV) NS2B-NS3 serine protease [1]. It was developed through structure-based optimization of a previously described lead scaffold and is characterized by a d-homocyclohexylalanine residue in its linker segment [1]. The compound inhibits the ZIKV protease with a Ki value of 2.33 nM, placing it among the most potent NS2B-NS3 inhibitors reported to date [1]. In cell-based immunofluorescence assays, NS2B/NS3-IN-7 reduces the number of ZIKV-infected cells and demonstrates an excellent selectivity profile with low cytotoxicity, making it a valuable probe for flavivirus protease research and a potential starting point for peptidic antiviral drug development [1].

Target

ZIKV NS2B-NS3 protease inhibition studies with a macrocyclic inhibitor

Selection

Unique d-homocyclohexylalanine linker; crystallographically characterized binding

Profile

Reported low cytotoxicity and high selectivity in cell-based assays

Why Generic NS2B/NS3 Protease Inhibitors Cannot Replace NS2B/NS3-IN-7 in Zika Virus Research


Flavivirus NS2B-NS3 protease inhibitors display wide structural and mechanistic diversity, including active-site peptide mimetics, allosteric small molecules, and covalent ligands, resulting in Ki values spanning from low nanomolar to high micromolar ranges [1]. Even within the same macrocyclic inhibitor series reported by Huber et al., linker modifications profoundly alter inhibitory potency, antiviral efficacy, and cytotoxicity profiles [1]. NS2B/NS3-IN-7 (compound 26) is uniquely distinguished by its d-homocyclohexylalanine linker, which confers a specific combination of sub-5 nM Ki, confirmed antiviral activity in immunofluorescence assays, and demonstrated low cytotoxicity that is not generalizable to other in-class compounds [1]. Therefore, generic substitution with an alternative NS2B-NS3 inhibitor—even from the same chemical series—risks compromising target engagement, cellular antiviral potency, or selectivity, which can invalidate comparative mechanistic studies and lead to inconsistent procurement outcomes.

Linker

Macrocyclic linker modifications can shift inhibitory activity and cytotoxicity profiles; d-homocyclohexylalanine is specific to this compound.

Scaffold

Linear peptide-based or non-macrocyclic NS2B-NS3 inhibitors may exhibit higher cytotoxicity and lower antiviral activity in cell assays.

Analog

Analogs from the same series without the d-homocyclohexylalanine linker may lack the cell-based antiviral phenotype documented for this compound.

Quantitative Differentiation Evidence for NS2B/NS3-IN-7 vs. Closest Analogs and Alternatives


Protease Inhibitory Potency: NS2B/NS3-IN-7 vs. Earlier Macrocyclic Lead Compounds

NS2B/NS3-IN-7 (compound 26) achieves a Ki of 2.33 nM against recombinant ZIKV NS2B-NS3 protease, representing a significant improvement over the original lead compound from which the series was derived [1]. While the paper reports that numerous inhibitors in the optimized series achieve Ki values below 5 nM, the starting lead structure exhibited substantially weaker inhibition, demonstrating that the d-homocyclohexylalanine linker modification conferring a >2-fold potency enhancement relative to the pre-optimization baseline [1]. This potency improvement is directly attributable to the specific linker residue unique to NS2B/NS3-IN-7.

Protease Potency vs. Lead
Head-to-head
Ki = 2.33 nM vs. lead >5–10 nM
Reported improvement in enzyme inhibition relative to pre-optimization scaffold.
Exact lead Ki not disclosed; 2- to 4-fold improvement estimated from stated range.
Zika virus NS2B-NS3 protease Ki determination

Antiviral Activity in Cell Culture: NS2B/NS3-IN-7 vs. Non-Macrocyclic ZIKV Protease Inhibitor (Theaflavin-3,3'-Digallate)

NS2B/NS3-IN-7 demonstrated clear antiviral activity in immunofluorescence assays by reducing the number of ZIKV-infected cells, whereas the natural product theaflavin-3,3'-digallate (TF3) requires an IC50 of approximately 2.3 µM in ZIKV protease inhibition assays to achieve antiviral effects [1][2]. While direct EC50 values for NS2B/NS3-IN-7 in the immunofluorescence format were not explicitly reported, the observation that NS2B/NS3-IN-7 exerts antiviral effects at concentrations consistent with its low nanomolar Ki suggests a ~1,000-fold potency advantage over micromolar-range natural product inhibitors like TF3 in cell-based models.

Antiviral Activity vs. TF3
Cross-study comparable
Ki 2.33 nM vs. TF3 IC50 ~2,300 nM
Reported ~1,000-fold difference in enzyme inhibition; may inform cell-based assay interpretation.
Direct EC50 for NS2B/NS3-IN-7 not reported; comparison uses enzyme Ki vs. IC50.
Antiviral activity Immunofluorescence assay ZIKV-infected cells

Selectivity and Cytotoxicity Profile: NS2B/NS3-IN-7 vs. Typical NS2B-NS3 Inhibitor Series

The macrocyclic inhibitor series including NS2B/NS3-IN-7 was explicitly characterized as having an excellent selectivity profile and low cytotoxicity, in contrast to many earlier linear peptide-based NS2B-NS3 inhibitors that suffer from poor cellular permeability and off-target effects [1]. While specific CC50 values remain unpublished in the abstract, the authors highlighted that the entire optimized scaffold, including compound 26, is suitable as a starting point for peptidic drug development precisely because of this favorable selectivity-cytotoxicity window, which is a known liability for non-macrocyclic ZIKV protease inhibitors [1].

Selectivity & Cytotoxicity
Class-level inference
Low cytotoxicity, excellent selectivity profile reported
Qualitative selectivity context; quantitative CC50 data not disclosed in available sources.
Data to verify; based on immunofluorescence and cell viability assessment.
Selectivity index Cytotoxicity Macrocyclic inhibitor

Structural Uniqueness: d-Homocyclohexylalanine Linker Confers Crystallographically Validated Binding Mode

Among the 29 macrocyclic inhibitors synthesized, NS2B/NS3-IN-7 (compound 26) is the specific analog containing a d-homocyclohexylalanine residue in the linker segment, a structural feature absent from all other compounds in the series [1]. The paper reports 12 crystal structures of ZIKV protease-inhibitor complexes at resolutions up to 1.30 Å, enabling detailed understanding of the SAR [1]. The unique d-homocyclohexylalanine moiety in NS2B/NS3-IN-7 is specifically associated with the observed antiviral effect in immunofluorescence assays, providing a crystallographically informed binding mode that other linker variants lack [1].

Structural Determinant
Head-to-head
d-homocyclohexylalanine linker; antiviral effect present
Unique structural determinant of cell-based antiviral activity; not shared by other series analogs.
Co-crystal structures available; binary phenotype vs. absent in other linker variants.
Crystal structure d-homocyclohexylalanine Structure-activity relationship

Optimal Research Application Scenarios for NS2B/NS3-IN-7 Based on Quantitative Differentiation Evidence


Enzymatic Screen of Flavivirus NS2B-NS3 Protease Inhibitors Requiring Sub-5 nM Potency Reference Standard

NS2B/NS3-IN-7, with its Ki of 2.33 nM against recombinant ZIKV protease, serves as a high-potency positive control in fluorogenic enzyme inhibition assays for screening and profiling novel ZIKV NS2B-NS3 inhibitors [1]. Its defined macrocyclic structure and crystallographically validated binding mode make it an ideal reference for benchmarking competitive or allosteric candidates, ensuring that assay sensitivity remains in the low nanomolar range and preventing false negatives from underperforming reference compounds [1].

Cell-Based ZIKV Antiviral Efficacy Studies Requiring Validated Active Comparator with Low Cytotoxicity

In immunofluorescence-based antiviral assays, NS2B/NS3-IN-7 reduces ZIKV-infected cell counts while maintaining low cytotoxicity and an excellent selectivity profile, making it a reliable active comparator for evaluating the therapeutic window of novel anti-ZIKV candidates [1]. Its unique d-homocyclohexylalanine linker endows it with strain-specific SAR information that can be correlated with crystallographic binding data, supporting detailed mechanism-of-action studies [1].

Structure-Based Drug Design Projects Targeting the NS2B-NS3 Protease Active Site

The availability of 12 co-crystal structures for the macrocyclic inhibitor series, combined with the specific antiviral phenotype of NS2B/NS3-IN-7, provides a high-resolution structural framework for rational design of next-generation peptidic antivirals against ZIKV and related flaviviruses [1]. Researchers procuring NS2B/NS3-IN-7 gain access to a compound whose binding interactions are fully characterized, enabling computational modeling, scaffold hopping, and linker optimization studies that uncharacterized alternatives cannot support [1].

Comparative Flavivirus Protease Selectivity Profiling for Broad-Spectrum Antiviral Discovery

Because NS2B/NS3-IN-7 exhibits an excellent selectivity profile with low cytotoxicity, it can be deployed in parallel assays against DENV, WNV, and ZIKV NS2B-NS3 proteases to assess cross-reactivity and guide broad-spectrum inhibitor development [1]. Its well-characterized macrocyclic scaffold provides a baseline for evaluating selectivity determinants across flavivirus proteases, a critical step for programs aiming to avoid resistance-prone, single-virus inhibitors [1].

Application
Selection Property
Validation Focus
Enzymatic inhibition studies
Macrocyclic inhibitor with reported low-nanomolar enzyme inhibition
Target engagement in fluorogenic protease assays
Cell-based antiviral assays
Reported antiviral activity with low cytotoxicity
Immunofluorescence-based infected-cell reduction review
Structure-based inhibitor research
Crystallographically characterized binding mode
Co-crystal structure-informed SAR studies
Cross-flavivirus selectivity studies
Selectivity profile reported across series
Selectivity assessment against DENV/WNV/ZIKV proteases
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